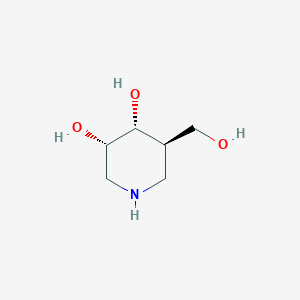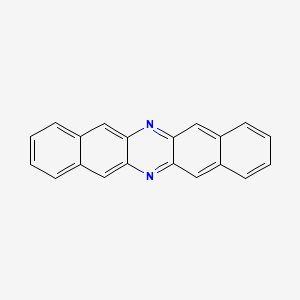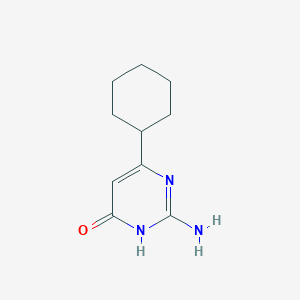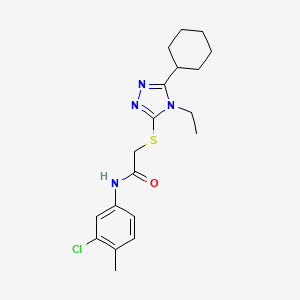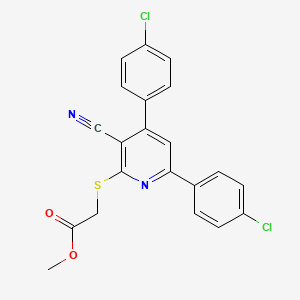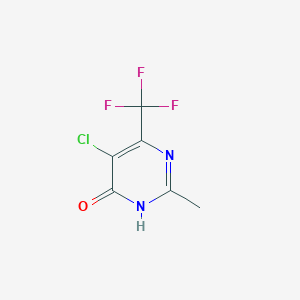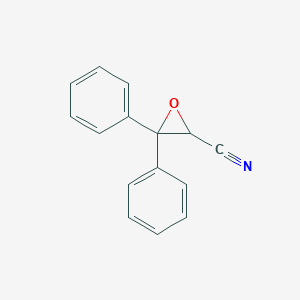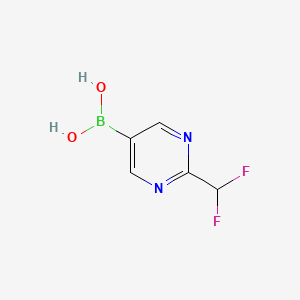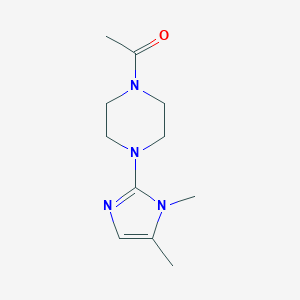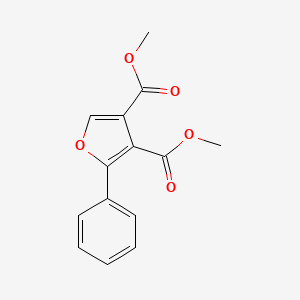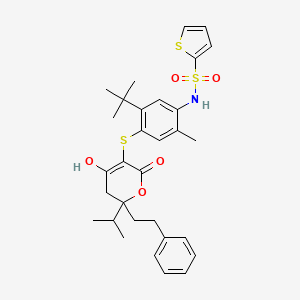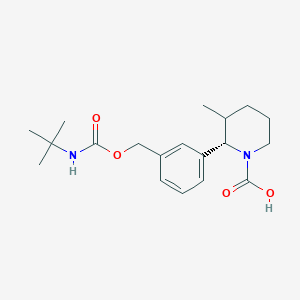
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylcarbamoyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the piperidine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- tert-Butyloxycarbonyl-protected amino acids
- Methylammonium lead halides
Uniqueness
What sets (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
1420466-57-4 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1 |
Clé InChI |
PCABWSDUFIVMCS-VYIIXAMBSA-N |
SMILES isomérique |
CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
